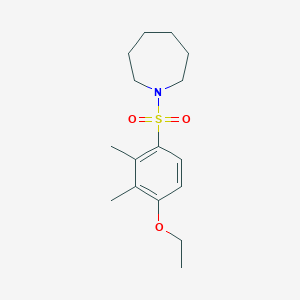
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate, also known as DCQ or NSC 727447, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate is not fully understood. However, it has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. These effects may contribute to the potential anti-tumor and anti-inflammatory properties of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to inhibit the growth of various tumor cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate. One potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based fluorescent probes for the detection of DNA and RNA in living cells. Another potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based metal complexes for use as catalysts in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate as a white solid with a melting point of 215-217°C. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a ligand for metal complexes and as a catalyst in organic synthesis. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been studied for its potential anti-tumor and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C17H13Cl2NO4S |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
MSMMAARNQMHPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)


![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

